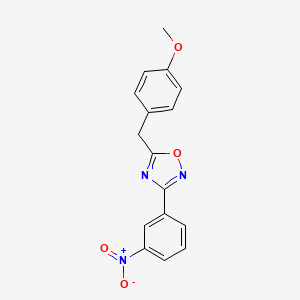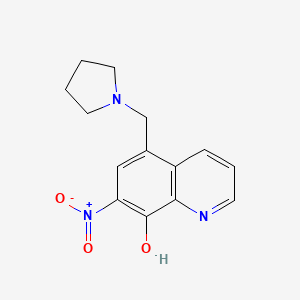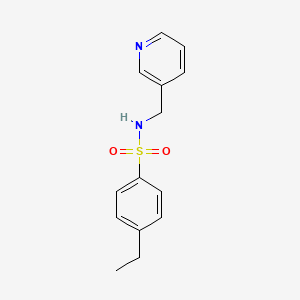
2-(1-adamantyloxy)ethyl propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-(1-adamantyloxy)ethyl propylcarbamate" often involves the functionalization of adamantane derivatives, followed by the introduction of the carbamate group. For instance, the oxidative carbonylation of 1-adamantylamine with dioxygen and carbon monoxide in the presence of a bis(salicylaldehyde)ethylenediimine cobalt(II) catalyst leads to the formation of corresponding carbamates (Maddinelli et al., 1987). Another approach involves domino Michael reactions from ethyl 2,4-dioxocyclohexanecarboxylate to construct adamantane derivatives, which could potentially be modified to synthesize the target compound (Takagi et al., 2005).
Molecular Structure Analysis
The molecular structure of carbamates with adamantyl groups is influenced by the steric hindrance and rigidity provided by the adamantane moiety. This can lead to unique conformations and structural features. For instance, the demonstration of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane showcases the molecule's adaptability in forming one-dimensional motifs due to its structural configuration (Karle et al., 1997).
Chemical Reactions and Properties
The reactivity of "2-(1-adamantyloxy)ethyl propylcarbamate" and related compounds can be attributed to the functional groups present in the molecule. The carbamate group is known for its reactivity towards nucleophiles and electrophiles, whereas the adamantyl group can impart stability and resistance to certain reactions due to its bulky nature. Studies on similar adamantane-containing compounds, like the synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, provide insights into their chemical behavior and potential reactivity patterns (D'yachenko et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- Adamantyl-based compounds are highlighted for their significance in treating neurological conditions, type-2 diabetes, and their antiviral capabilities. A study focused on synthesizing 2-(adamantan-1-yl)-2-oxoethyl benzoates and 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate, offering insights into their structural aspects through X-ray diffraction. These compounds, especially those like 2-(1-adamantyloxy)ethyl propylcarbamate, demonstrate multi-dimensional values in drug design, revealing strong antioxidant activities in some derivatives and good anti-inflammatory activities in others, emphasizing the adamantyl moiety's efficiency as a building block for synthesizing 2-oxopropyl benzoate derivatives with specific conformations and crystal packing systems C. S. Chidan Kumar et al., 2015.
Catalytic Applications and Ligand Design
- In the realm of asymmetric catalysis, novel amino alcohol ligands containing bulky alkyl groups, such as the tert-butyl or 1-adamantyl, have been synthesized. These ligands, derived from enantiopure epoxy alcohols through catalytic Sharpless epoxidation, demonstrate high enantioselectivities in the addition of diethylzinc to benzaldehyde. The inclusion of adamantyl groups in these ligands showcases their utility in enhancing the activity and selectivity of catalytic processes, offering a design principle for future catalyst development C. Jimeno et al., 2003.
Chemiluminescence and Polymer Research
- Research into mechanically induced chemiluminescence from polymers incorporating a 1,2-dioxetane unit in the main chain underscores the potential of adamantyl-based compounds in creating synthetic systems that transduce force into luminescence. Incorporating bis(adamantyl)-1,2-dioxetane into polymer chains has led to observations of bright-blue luminescence upon mechanical stimulation, opening avenues for studying the failure of polymeric materials with high spatial and temporal resolution Yulan Chen et al., 2012.
Molecular Recognition and Assembly
- The demonstration of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane as an exceptionally versatile assembler of one-dimensional motifs in molecular recognition processes highlights another facet of adamantyl-based compounds. This compound's adaptability to the requirements of assembling partners to generate persistent one-dimensional motifs, such as infinite zig-zag ribbons and chains, emphasizes the potential of adamantyl derivatives in the field of supramolecular chemistry and material science I. Karle et al., 1997.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-adamantyloxy)ethyl N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-2-3-17-15(18)19-4-5-20-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIWNUXRGDOSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCCOC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)


![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)
![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)


![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)
![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)
![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)